

# A Spectroscopic Comparison of 3-(Benzyloxy)-4-hydroxybenzaldehyde and Its Derivatives

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## Compound of Interest

Compound Name: 3-(Benzyloxy)-4-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-(Benzyloxy)-4-hydroxybenzaldehyde** and its related derivatives. The objective is to offer a comprehensive analysis of their spectral properties, supported by experimental data, to aid in the identification, characterization, and development of new chemical entities.

## Introduction

**3-(Benzyloxy)-4-hydroxybenzaldehyde** and its analogues are important intermediates in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of their spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents a comparative analysis of the UV-Vis, IR, NMR, and Mass Spectrometry data for **3-(Benzyloxy)-4-hydroxybenzaldehyde**, its isomer 4-(Benzyloxy)-3-hydroxybenzaldehyde, and their methoxy-substituted counterparts.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected **3-(Benzyloxy)-4-hydroxybenzaldehyde** derivatives.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)**

Compound	Aldehyde-H	Aromatic-H (Benzaldehyde Ring)	Aromatic-H (Benzyl Ring)	OCH <sub>2</sub>	OCH <sub>3</sub>
3-(Benzyloxy)-4-hydroxybenzaldehyde	~9.8	~7.4 (d), ~7.3 (s), ~6.9 (d)	~7.5-7.3 (m)	~5.1	-
4-(Benzyloxy)-3-hydroxybenzaldehyde	~9.8	~7.4 (d), ~7.3 (s), ~7.0 (d)	~7.5-7.3 (m)	~5.2	-
3-(Benzyloxy)-4-methoxybenzaldehyde	9.85	7.49 (dd), 7.42 (d), 7.04 (d)	7.45-7.30 (m)	5.20	3.94
4-(Benzyloxy)-3-methoxybenzaldehyde	9.84	7.45 (dd), 7.41 (d), 7.09 (d)	7.48-7.30 (m)	5.17	3.91

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shifts in ppm)**

Compound	C=O	Aromatic-C (Benzaldehyde Ring)	Aromatic-C (Benzyl Ring)	OCH <sub>2</sub>	OCH <sub>3</sub>
3-(Benzyloxy)-4-hydroxybenzaldehyde	~191	~150, ~146, ~130, ~127, ~115, ~114	~136, ~128, ~128, ~127	~71	-
4-(Benzyloxy)-3-hydroxybenzaldehyde	~191	~151, ~147, ~131, ~125, ~114, ~112	~136, ~128, ~128, ~127	~70	-
3-(Benzyloxy)-4-methoxybenzaldehyde	190.8	154.5, 149.3, 130.4, 127.2, 112.1, 111.3	136.6, 128.6, 128.1, 127.3	70.8	56.1
4-(Benzyloxy)-3-methoxybenzaldehyde	191.1	153.2, 150.1, 130.0, 126.5, 113.8, 110.9	136.9, 128.6, 127.9, 127.4	70.1	55.9

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

**Table 3: IR Spectroscopic Data (Key Absorptions in  $\text{cm}^{-1}$ )**

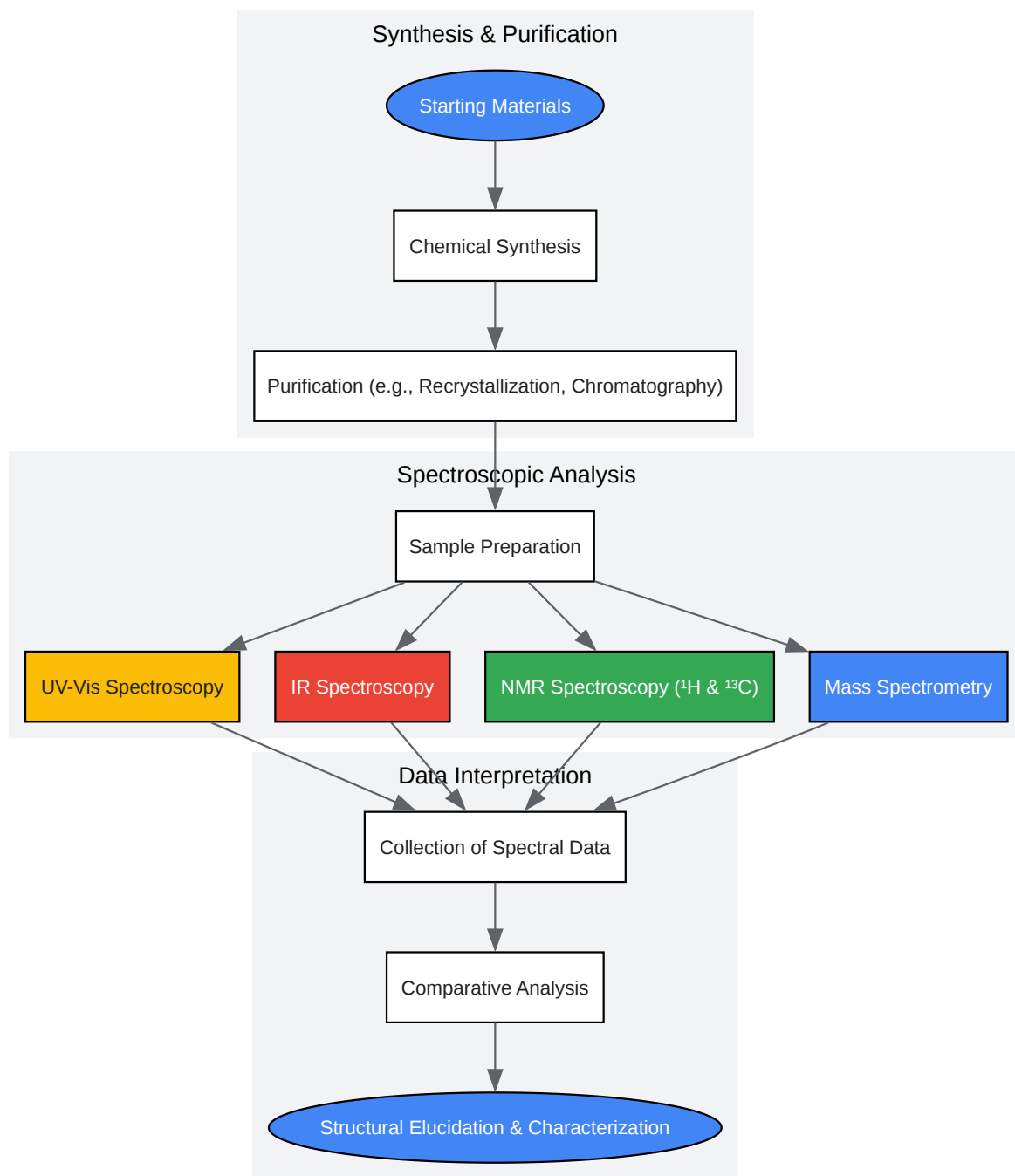
Compound	$\nu(\text{O-H})$	$\nu(\text{C-H})$ aromatic	$\nu(\text{C=O})$	$\nu(\text{C=C})$ aromatic	$\nu(\text{C-O})$
3-(Benzyloxy)-4-hydroxybenzaldehyde	~3300-3100 (broad)	~3100-3000	~1680	~1600, ~1510	~1270, ~1130
4-(Benzyloxy)-3-hydroxybenzaldehyde	~3400-3200 (broad)	~3100-3000	~1685	~1590, ~1515	~1280, ~1140
3-(Benzyloxy)-4-methoxybenzaldehyde	-	3064, 3033	1678	1585, 1511	1265, 1136
4-(Benzyloxy)-3-methoxybenzaldehyde	-	3065, 3034	1681	1587, 1509	1269, 1138

**Table 4: UV-Vis and Mass Spectrometric Data**

Compound	$\lambda_{\text{max}}$ (nm) in EtOH	Molecular Ion (m/z)
3-(Benzyloxy)-4-hydroxybenzaldehyde	~232, ~280, ~315	228.0786 [M] <sup>+</sup>
4-(Benzyloxy)-3-hydroxybenzaldehyde	~230, ~275, ~310	228.0786 [M] <sup>+</sup>
3-(Benzyloxy)-4-methoxybenzaldehyde	231, 278, 316	242.0943 [M] <sup>+</sup>
4-(Benzyloxy)-3-methoxybenzaldehyde	230, 274, 312	242.0943 [M] <sup>+</sup>

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-(Benzyloxy)-4-hydroxybenzaldehyde** derivatives.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of benzaldehyde derivatives.

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer. Samples (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ) were dissolved in approximately 0.5 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

### Infrared (IR) Spectroscopy

IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra were recorded in the  $4000\text{-}400\text{ cm}^{-1}$  range.

### UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol or methanol) to a concentration of approximately  $10^{-5}\text{ M}$ . Spectra were recorded in a 1 cm quartz cuvette from 200 to 400 nm.

### Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer. Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion. The data are reported as mass-to-charge ratio ( $m/z$ ).

## Conclusion

This guide provides a comparative overview of the key spectroscopic features of **3-(Benzyloxy)-4-hydroxybenzaldehyde** and its selected derivatives. The tabulated data and general experimental protocols serve as a valuable resource for researchers in the fields of

medicinal chemistry, organic synthesis, and materials science for the rapid and accurate characterization of these important chemical compounds.

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